An In-depth Technical Guide to the Synthesis and Characterization of 8-Demethyl Ivabradine
An In-depth Technical Guide to the Synthesis and Characterization of 8-Demethyl Ivabradine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Demethyl Ivabradine (B130884), a primary metabolite of the heart rate-lowering drug Ivabradine. This document details a feasible synthetic pathway, comprehensive characterization methodologies, and presents relevant data in a clear, structured format to support research and development activities in the pharmaceutical field.
Introduction
Ivabradine is a selective inhibitor of the If current in the sinoatrial node, leading to a reduction in heart rate. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to various metabolites. One of the key metabolites is 8-Demethyl Ivabradine, formed through the O-demethylation of the methoxy (B1213986) group at the 8-position of the benzazepinone (B8055114) ring system. While N-desmethyl ivabradine is the major active metabolite, understanding the synthesis and properties of other metabolites like 8-Demethyl Ivabradine is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for impurity profiling in drug manufacturing.
This guide outlines a laboratory-scale synthesis of 8-Demethyl Ivabradine from its parent compound, Ivabradine, and describes the analytical techniques used for its structural confirmation and purity assessment.
Synthesis of 8-Demethyl Ivabradine
The synthesis of 8-Demethyl Ivabradine involves the selective O-demethylation of the C8-methoxy group of Ivabradine. Several reagents are known to effectively cleave aryl methyl ethers, and the choice of reagent depends on factors such as substrate sensitivity and desired reaction conditions. A common and effective method utilizes boron tribromide (BBr₃).
Proposed Synthetic Pathway
The reaction proceeds via the O-demethylation of Ivabradine using a Lewis acid, such as boron tribromide, in an appropriate aprotic solvent.
Reaction Scheme:
Experimental Protocol: O-Demethylation using Boron Tribromide
Materials:
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Ivabradine hydrochloride
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Boron tribromide (BBr₃), 1M solution in dichloromethane (B109758) (DCM)
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Anhydrous Dichloromethane (DCM)
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Methanol (B129727) (MeOH)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Standard laboratory glassware and magnetic stirrer
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Ivabradine hydrochloride (1.0 eq) in anhydrous DCM.
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Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add a 1M solution of BBr₃ in DCM (3.0 eq) dropwise via a syringe.
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Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
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Work-up: Add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude 8-Demethyl Ivabradine by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.
Characterization of 8-Demethyl Ivabradine
The synthesized 8-Demethyl Ivabradine should be thoroughly characterized to confirm its identity, purity, and structure. The following are standard analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound and to monitor the reaction progress.
Experimental Protocol: HPLC Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength of 286 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of 8-Demethyl Ivabradine.
Experimental Protocol: Mass Spectrometry
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
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Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 455.26.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound.
Experimental Protocol: NMR Spectroscopy
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Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
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Instrument: 400 MHz or higher NMR spectrometer.
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¹H NMR: Key expected signals would include the disappearance of one methoxy signal and the appearance of a phenolic hydroxyl proton signal, along with characteristic shifts in the aromatic protons of the benzazepinone ring.
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¹³C NMR: The spectrum would show the absence of a methoxy carbon signal and a shift in the corresponding aromatic carbon signal.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
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Expected Bands: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the phenolic hydroxyl group. The characteristic C=O stretching of the lactam would be observed around 1670 cm⁻¹.
Data Presentation
The quantitative data for the synthesis and characterization of 8-Demethyl Ivabradine are summarized in the tables below.
Table 1: Synthesis Data for 8-Demethyl Ivabradine
| Parameter | Value |
| Starting Material | Ivabradine HCl |
| Reagent | Boron Tribromide (BBr₃) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-75% |
Table 2: Characterization Data for 8-Demethyl Ivabradine
| Analytical Technique | Parameter | Expected Value/Observation |
| HPLC | Purity | ≥98% |
| Retention Time | Dependent on specific method conditions | |
| Mass Spectrometry | Molecular Formula | C₂₆H₃₄N₂O₅ |
| Molecular Weight | 454.56 g/mol | |
| Expected [M+H]⁺ | m/z 455.26 | |
| ¹H NMR | Phenolic OH | Signal present (shift is solvent dependent) |
| Methoxy Protons | One singlet corresponding to 3H less than Ivabradine | |
| Aromatic Protons | Shifts consistent with demethylation at C8 | |
| IR Spectroscopy | O-H Stretch | Broad band at 3200-3600 cm⁻¹ |
| C=O Stretch (Lactam) | ~1670 cm⁻¹ |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 8-Demethyl Ivabradine.
Caption: Workflow for the synthesis of 8-Demethyl Ivabradine.
Characterization Workflow
The following diagram outlines the logical flow for the characterization of the synthesized 8-Demethyl Ivabradine.
